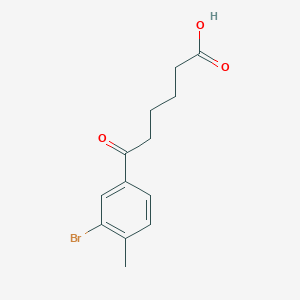

6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid

描述

6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid is a substituted 6-oxohexanoic acid derivative characterized by a brominated and methylated aromatic ring at the 6-position. These compounds share a common scaffold where a phenyl ring with varying substituents is linked to a 6-oxohexanoic acid chain. The bromo and methyl groups in the target compound likely influence its electronic properties, solubility, and reactivity, making it relevant in pharmaceutical synthesis or metabolic studies .

属性

IUPAC Name |

6-(3-bromo-4-methylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-9-6-7-10(8-11(9)14)12(15)4-2-3-5-13(16)17/h6-8H,2-5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSZAEHWDVNMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645380 | |

| Record name | 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-19-6 | |

| Record name | 3-Bromo-4-methyl-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination

The synthesis begins with bromination of 4-methylacetophenone to introduce a bromine atom at the meta position relative to the methyl group. This step is crucial for creating the desired substitution pattern on the aromatic ring.

Grignard Reaction

Following bromination, the brominated product undergoes a Grignard reaction with ethyl magnesium bromide. This reaction forms the corresponding alcohol, which serves as an intermediate in the synthesis.

Oxidation

The alcohol derived from the Grignard reaction is then oxidized to yield a ketone. This oxidation step is essential for establishing the keto functionality that characterizes this compound.

Chain Extension

The final step involves a chain extension reaction using ethyl acetoacetate, which reacts with the ketone to form this compound. This step effectively elongates the carbon chain and incorporates the necessary functional groups.

Industrial Production Methods

In an industrial context, production methods for this compound often mirror laboratory synthesis but are optimized for scale and efficiency. Key aspects include:

Continuous Flow Reactors: These systems enhance reaction efficiency and allow for better control over reaction conditions.

Automated Systems: Automation in handling reagents and monitoring reactions can significantly improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can participate in various chemical reactions:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines or thiols) under suitable conditions.

Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methyl group may be oxidized to form carboxylic acid derivatives using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Substitution | Nucleophiles (amines, thiols) | Solvents (ethanol, dichloromethane) |

| Reduction | Sodium borohydride, lithium aluminum hydride | Solvents (ethanol, tetrahydrofuran) |

| Oxidation | Potassium permanganate, chromium trioxide | Solvents (water, acetic acid) |

Major Products from Reactions

The following products can arise from various reactions involving this compound:

Substitution Products: Derivatives where different functional groups replace the bromine atom.

Reduction Products: Alcohol derivatives resulting from reduction of the keto group.

Oxidation Products: Carboxylic acid derivatives formed through oxidation of the methyl group.

化学反应分析

Types of Reactions

6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: Alcohol derivatives of the original compound.

Oxidation: Carboxylic acid derivatives of the original compound.

科学研究应用

Properties

- Density : 1.397 g/cm³

- Boiling Point : 459.4 °C at 760 mmHg

- LogP : 3.58520

These properties indicate that the compound is relatively stable under standard laboratory conditions and has significant lipophilicity, which is often advantageous for biological applications.

Chemistry

6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid serves as a building block in organic synthesis. Its unique structure allows it to participate in various organic reactions, making it valuable for creating more complex molecules.

Biology

In biological research, this compound has been investigated for its roles in:

- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, which is crucial for understanding metabolic pathways.

- Protein-Ligand Interactions : The compound's ability to bind with proteins makes it useful in studying biochemical interactions.

Medicine

The compound shows potential therapeutic properties, particularly in:

- Anti-inflammatory Activities : Research indicates that it may modulate inflammatory responses.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) models.

Industrial Applications

In industrial contexts, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique functional groups facilitate diverse chemical reactions that are essential for material development.

Anticancer Studies

Research has highlighted the anticancer potential of this compound:

- A derivative was shown to induce apoptosis in AML cells when combined with Venetoclax, enhancing therapeutic efficacy against resistant cancer types.

Table 1: Summary of Anticancer Studies

| Study Reference | Compound Tested | Cancer Type | Mechanism | Key Findings |

|---|---|---|---|---|

| Derivative Study | This compound | AML | HDAC Inhibition | Induced apoptosis; synergistic effect with Venetoclax |

Antimicrobial Activity

Preliminary studies indicate that this compound may inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

- Acute Myeloid Leukemia Treatment : A study demonstrated that a derivative of this compound exhibited concentration-dependent induction of apoptosis in AML cells, indicating its potential as part of combination therapy.

- Antimicrobial Efficacy : In vitro tests revealed inhibitory effects against several pathogenic bacteria, supporting its development as an antimicrobial agent.

Structure-Activity Relationship Insights

Research into the structure-activity relationship (SAR) has provided insights into how structural features influence biological activity:

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Increased enzyme inhibition |

| Oxo Group Presence | Enhanced apoptotic induction |

| Chain Length Variation | Modulates solubility and bioavailability |

作用机制

The mechanism of action of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the keto group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Phenyl-6-oxohexanoic Acid Derivatives

The following table summarizes key analogs of 6-oxohexanoic acid derivatives with aromatic substituents, highlighting their structural features, synthesis routes, and applications:

Key Structural and Functional Differences

- Methoxy groups (e.g., ) increase electron density on the aromatic ring, favoring reactions like nitration or formylation. Hydroxy and methyl groups (e.g., ) contribute to hydrogen bonding and steric effects, influencing biological activity.

- Synthetic Accessibility: Friedel-Crafts acylation is a common route for aryl-substituted 6-oxohexanoic acids (e.g., ), while microbial pathways (e.g., Pseudomonas jessenii transaminases) are used for metabolic intermediates like 6-oxohexanoic acid .

Biological Relevance :

Metabolic and Degradation Pathways

6-Oxohexanoic acid derivatives are intermediates in caprolactam and nylon oligomer degradation. For example:

- Pseudomonas jessenii converts 6-aminohexanoic acid (6-AHA) to 6-oxohexanoic acid via transaminases, which is further oxidized to adipic acid .

- In contrast, synthetic brominated analogs (e.g., ) are metabolically stable, making them suitable for drug design.

Industrial and Environmental Relevance

- Nylon Degradation: 6-Oxohexanoic acid is a metabolite in caprolactam breakdown, aiding in bioremediation of nylon waste .

生物活性

6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid (CAS No. 898767-19-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C13H15BrO3

- Molecular Weight: 299.16 g/mol

- Density: 1.397 g/cm³

- Boiling Point: 459.4 °C at 760 mmHg

- LogP: 3.58520

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to modulate enzyme activities and influence signaling pathways that are critical in cellular processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown effectiveness in inducing apoptosis in acute myeloid leukemia (AML) cells when used alone or in combination with established therapies like Venetoclax .

Table 1: Summary of Anticancer Studies

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be elucidated.

Case Studies

- Acute Myeloid Leukemia (AML) Treatment : A study demonstrated that a derivative of the compound exhibited concentration-dependent induction of apoptosis in AML cells. The combination with Venetoclax resulted in enhanced downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers, suggesting a promising therapeutic strategy for AML patients resistant to standard treatments .

- Antimicrobial Efficacy : In vitro tests revealed that the compound demonstrated inhibitory effects against several pathogenic bacteria, indicating potential for development as an antimicrobial agent.

Research Findings

Research has focused on the structure-activity relationship (SAR) of this compound and its derivatives. The presence of the bromine atom is hypothesized to enhance the compound's reactivity and biological activity compared to non-brominated analogs .

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Increased enzyme inhibition |

| Oxo Group Presence | Enhanced apoptotic induction |

| Chain Length Variation | Modulates solubility and bioavailability |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using adipoyl chloride and a substituted benzene derivative (e.g., 3-bromo-4-methylbenzene). Key steps include:

- Catalysis : Lewis acids like AlCl₃ or FeCl₃ under anhydrous conditions .

- Solvent System : Toluene or dichloromethane under reflux (60–80°C) to facilitate acylation .

- Purification : Acidic workup followed by recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm for bromo/methyl-substituted phenyl) and ketone/acid protons (δ 2.3–2.6 ppm for hexanoic chain) .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 299.03 for C₁₃H₁₅BrO₃) .

Q. How does the bromo substituent influence the compound’s reactivity in substitution reactions?

- Methodological Answer :

- The bromine atom at the 3-position on the phenyl ring is electronically deactivated but sterically accessible for nucleophilic aromatic substitution (SNAr).

- Reaction Design : Use strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) .

- Monitoring : Track substitution via TLC or HPLC to optimize reaction time and avoid over-substitution .

Advanced Research Questions

Q. How can enzymatic cascades be utilized to modify the keto group of this compound?

- Methodological Answer :

- Reduction : Employ alcohol dehydrogenases (ADHs) with cofactors (NADH/NADPH) to reduce the ketone to a hydroxyl group, yielding 6-(3-Bromo-4-methylphenyl)-6-hydroxyhexanoic acid .

- Amination : Use ω-transaminases to convert the ketone to an amine group, enabling synthesis of bioactive derivatives (e.g., amides) .

- Optimization : Maintain pH 7–8 and 30–37°C for enzyme stability; monitor conversion via LC-MS .

Q. What computational tools are suitable for analyzing the crystal structure or electronic properties of this compound?

- Methodological Answer :

- Crystallography : Use SHELX (SHELXL/SHELXS) for structure refinement from X-ray diffraction data. Key parameters: R-factor < 5%, resolution ≤ 1.0 Å .

- Electronic Properties : Density Functional Theory (DFT) with Gaussian or ORCA software to model the bromine’s electron-withdrawing effects on the aromatic ring .

- Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid plots .

Q. How can researchers resolve contradictions in spectroscopic data across different batches of synthesized material?

- Methodological Answer :

- Case Study : If NMR shows unexpected peaks, compare with reference spectra of possible byproducts (e.g., unreacted starting material or esterified derivatives) .

- Hypothesis Testing : Use 2D NMR (COSY, HSQC) to assign ambiguous signals and confirm structural integrity .

- Quantitative Analysis : Pair LC-MS with UV detection to quantify impurities and adjust reaction stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。